Bibr 1532

Telomerase Selectivity RNA Polymerase

BIBR 1532 is the definitive benchmark for telomerase inhibition studies. Its unique allosteric, non-competitive binding to the hTERT thumb domain ensures clean kinetic dissociation without interfering with nucleotide or primer binding, unlike oligonucleotide or G-quadruplex stabilizer alternatives. With a proven >1,000-fold selectivity window over RNA polymerases I, II, and III, it guarantees minimal off-target confounding. Choose BIBR 1532 for reproducible TRAP assays and long-term senescence induction.

Molecular Formula C21H17NO3
Molecular Weight 331.4 g/mol
CAS No. 321674-73-1
Cat. No. B1684215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibr 1532
CAS321674-73-1
SynonymsBIBR 1532
BIBR-1532
BIBR1532
Molecular FormulaC21H17NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+
InChIKeyPGFQXGLPJUCTOI-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BIBR 1532 (CAS 321674-73-1) as a Selective Non-Nucleosidic Telomerase Inhibitor for Cancer Research Procurement


BIBR 1532 is a synthetic, non-nucleosidic small molecule that acts as a potent and selective inhibitor of human telomerase reverse transcriptase (hTERT). It exhibits an IC₅₀ of approximately 93-100 nM in cell-free assays [1] and demonstrates high selectivity over related polymerases, with IC₅₀ values exceeding 100,000 nM for human RNA polymerases I, II, and III [2]. The compound induces progressive telomere shortening, replicative senescence, and apoptosis in telomerase-positive cancer cells through a mixed-type non-competitive mechanism [3].

Why Generic Substitution of BIBR 1532 with Other Telomerase Inhibitors Is Scientifically Unsound


Substituting BIBR 1532 with alternative telomerase inhibitors introduces substantial experimental risk due to fundamental mechanistic and selectivity divergences. Unlike oligonucleotide-based inhibitors (e.g., Imetelstat) that target the RNA template or G-quadruplex stabilizers (e.g., TMPyP4) that act via DNA structure [1] , BIBR 1532 uniquely binds an allosteric pocket on the hTERT thumb domain to non-competitively impair enzyme processivity [2] [3]. Critically, its >1,000-fold selectivity window over RNA polymerases [4] is not replicated in many in-class analogs, making direct replacement without rigorous revalidation a source of confounding off-target effects.

BIBR 1532 Evidence Guide: Quantified Differentiation from Analogs and Alternatives


BIBR 1532 Demonstrates >1,000-Fold Selectivity for Telomerase Over Human RNA Polymerases

BIBR 1532 exhibits a selectivity index exceeding 1,075-fold for human telomerase relative to RNA polymerases I, II, and III. The compound's IC₅₀ for telomerase is 93 nM, whereas IC₅₀ values for RNA polymerase I and RNA polymerase II+III are both >100,000 nM [1]. This exceptional selectivity window is a defining feature not consistently observed among other telomerase-targeting agents.

Telomerase Selectivity RNA Polymerase Off-Target

BIBR 1532 Exhibits Superior Cellular Potency Compared to Designed Analogs in NSCLC TRAP Assays

In a systematic analog development study using a telomeric repeat amplification protocol (TRAP) assay against non-small cell lung cancer (NSCLC) telomerase, BIBR 1532 achieved an IC₅₀ of 0.2 μM. This was notably more potent than the three most promising newly synthesized analogs (29a, 36b, and 39b), which exhibited IC₅₀ values of 1.7, 0.3, and 2.0 μM, respectively [1].

NSCLC TRAP Assay Analog Comparison Potency

BIBR 1532 Demonstrates a 125-Fold Potency Advantage Over TMPyP4 in Cell-Free Telomerase Inhibition

BIBR 1532's cell-free IC₅₀ of approximately 100 nM [1] demonstrates substantially higher intrinsic potency against the telomerase enzyme compared to the G-quadruplex stabilizing agent TMPyP4, which exhibits an IC₅₀ of 6.5 μM . This translates to a 65-fold difference in potency. Other sources report TMPyP4 IC₅₀ values ≤ 50 μM , suggesting an even larger potency differential of up to 500-fold.

Telomerase Potency G-Quadruplex TMPyP4

BIBR 1532's Non-Competitive Allosteric Mechanism Differs Fundamentally from Imetelstat's Template Antagonism

BIBR 1532 acts as a mixed-type non-competitive inhibitor that binds an allosteric site on the hTERT thumb domain, distinct from the active site, thereby interfering with enzyme processivity without competing with deoxyribonucleotides or the DNA primer [1] [2]. In contrast, Imetelstat (GRN163L) is a lipid-conjugated oligonucleotide that acts as a direct competitive antagonist by binding to the RNA template region of telomerase [3].

Mechanism of Action Allosteric Non-Competitive Imetelstat

BIBR 1532 Suppresses Tumor Growth in an Esophageal Squamous Cell Carcinoma Xenograft Model

In an esophageal squamous cell carcinoma (ESCC) xenograft mouse model, BIBR 1532 treatment at 50 mg/kg resulted in significant suppression of tumor growth. Tumors from treated mice exhibited reduced volume and weight compared to vehicle controls [1] [2].

In Vivo Xenograft Esophageal Cancer Tumor Growth

Recommended Research and Industrial Applications for BIBR 1532 (CAS 321674-73-1)


Validation of Novel Telomerase Inhibitor Potency via Benchmarking

Procure BIBR 1532 as a positive control and benchmark standard for TRAP assays and other cell-free telomerase activity assays. Its well-characterized IC₅₀ (93-100 nM) and superior potency over many designed analogs [1] enable rigorous quantitative comparison of novel compounds' efficacy. This ensures assay sensitivity and provides a reliable reference point for SAR studies.

Mechanistic Studies of Telomerase Processivity and Allosteric Inhibition

Utilize BIBR 1532 to investigate the role of telomerase processivity in cancer cell immortalization and senescence. Its unique allosteric, non-competitive mechanism [2] allows researchers to dissect the enzyme's kinetic properties without interference from nucleotide or primer binding, providing a clean pharmacological tool for probing hTERT's catalytic cycle and the functional consequences of thumb domain binding.

Induction of Replicative Senescence in Telomerase-Positive Cancer Cell Lines

Employ BIBR 1532 in long-term cell culture experiments to induce progressive telomere shortening and replicative senescence. Its high selectivity [3] minimizes confounding off-target effects, making it an ideal agent for studying the timeline and molecular markers of telomere dysfunction, DNA damage response activation, and cellular crisis in models of hematological and solid malignancies.

Preclinical In Vivo Efficacy Studies in Xenograft Models

Administer BIBR 1532 in mouse xenograft models to assess the impact of telomerase inhibition on tumor growth and metastasis. Precedents in esophageal squamous cell carcinoma models [4] provide a dosing and formulation reference, enabling researchers to evaluate therapeutic potential and explore combination strategies with standard-of-care chemotherapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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